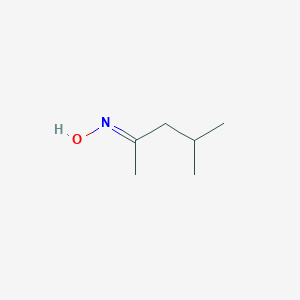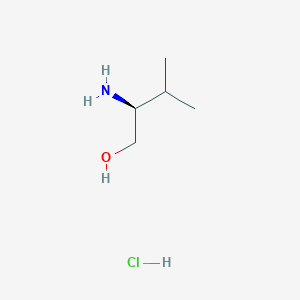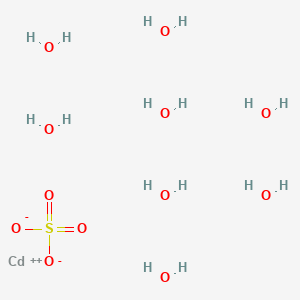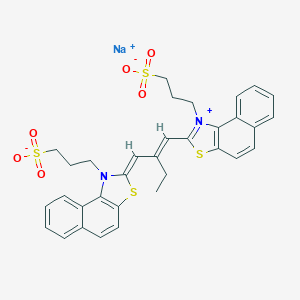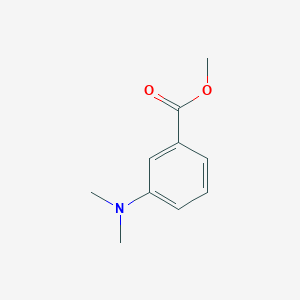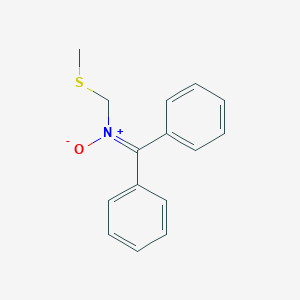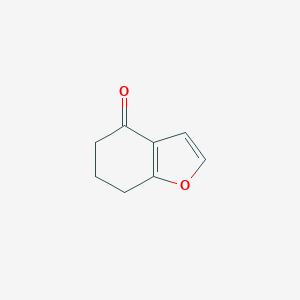
6,7-Dihydro-4(5H)-benzofuranone
Vue d'ensemble
Description
6,7-Dihydro-4(5H)-benzofuranone is a chemical compound that belongs to the class of organic compounds known as benzofuranones. These compounds contain a benzene ring fused to a furanone ring. The specific structure of 6,7-dihydro-4(5H)-benzofuranone indicates that it is a reduced form of benzofuranone with additional hydrogen atoms at the 6 and 7 positions of the furanone ring.
Synthesis Analysis
The synthesis of benzofuran derivatives, including 6,7-dihydro-4(5H)-benzofuranone, can be achieved through various synthetic routes. One method involves the Lewis acid-catalyzed synthesis of benzofurans and tetrahydrobenzofurans from acrolein dimer and 1,3-dicarbonyl compounds, using N-bromosuccinimide as an oxidizing agent . Another approach for synthesizing benzofuran-based liquid crystal compounds employs palladium-catalyzed cascade Sonogashira coupling/cyclization . Additionally, the synthesis of related compounds like 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione has been reported, which involves single crystal X-ray diffraction for structural determination .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives has been extensively studied. For instance, the crystal structure of a related compound, 4b,9b-dihydroxy-7,8-dihydro-4bH-indeno[1,2-b]benzofuran-9,10(6H,9bH)-dione, was determined using single crystal X-ray diffraction, and it was found to crystallize in the monoclinic space group P21/c . Theoretical quantum chemical studies have also been conducted to optimize the structure and calculate structural parameters using DFT/B3LYP methods .
Chemical Reactions Analysis
Benzofuran derivatives can participate in various chemical reactions. For example, benzofuran has been used as a dienophile in cycloaddition reactions with cyclohexa-2,4-dienones, leading to dihydrobenzofuran annulated bicyclo[2.2.2]octenones . Electrochemical oxidation of 3,4-dihydroxybenzoic acid in the presence of nucleophiles has been studied, leading to the synthesis of new benzofuran derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6,7-dihydro-4(5H)-benzofuranone have been investigated experimentally and computationally. The standard molar enthalpy of formation and vaporization were measured using bomb calorimetry and Calvet microcalorimetry, respectively . Theoretical calculations, including density functional theory, have been performed to support the experimental findings . The introduction of the benzofuran unit into liquid crystals has been shown to promote the formation of the nematic phase and increase the melting and clearing points of the target molecules .
Applications De Recherche Scientifique
Organic Synthesis
- Scientific Field : Organic Synthesis
- Application Summary : “6,7-Dihydro-4(5H)-benzofuranone” is an important raw material and intermediate used in organic synthesis . It’s used in the bromination and Vilsmeier–Haack formylation of 6,7-dihydrobenzo .
- Methods of Application/Experimental Procedures : The bromination of 6,7-dihyrobenzo [b] thiophen-4 (5 H )-one in aqueous acetic acid or ether gives mainly the 2- or the 5-bromo-derivative respectively. The 2-bromo-derivative reacts further with bromine (1 mol.) in aqueous acetic acid to give the 2,3-dibromo-derivative, and in ether to give the 2,5-dibromo-derivative .
- Results/Outcomes : Reaction of 2,5-dibromo-6,7-dihydrobenzo [b]thiophen-4 (5 H )-one with an excess of bromine in acetic acid in the presence of a trace of hydrobromic acid gives a phenolic compound which is probably 2,3,5,7-tetrabromo-4-hydroxybenzo [b]thiophen .
Pharmaceuticals
- Scientific Field : Pharmaceuticals
- Application Summary : “6,7-Dihydro-4(5H)-benzofuranone” is used as a raw material and intermediate in the pharmaceutical industry .
- Methods of Application/Experimental Procedures : The specific methods of application can vary widely depending on the specific pharmaceutical product being synthesized. Typically, it would be used in a series of chemical reactions to produce the desired pharmaceutical compound .
- Results/Outcomes : The outcomes can also vary widely, but the ultimate goal is typically to produce a pharmaceutical compound that can be used to treat a specific medical condition .
Agrochemicals
- Scientific Field : Agrochemicals
- Application Summary : “6,7-Dihydro-4(5H)-benzofuranone” is used as a raw material and intermediate in the production of agrochemicals .
- Methods of Application/Experimental Procedures : As with pharmaceuticals, the specific methods of application can vary widely depending on the specific agrochemical product being synthesized .
- Results/Outcomes : The outcomes can vary, but the ultimate goal is typically to produce an agrochemical product that can be used to improve agricultural productivity .
Dyestuffs
- Scientific Field : Dyestuffs
- Application Summary : “6,7-Dihydro-4(5H)-benzofuranone” is used as a raw material and intermediate in the production of dyestuffs .
- Methods of Application/Experimental Procedures : The specific methods of application can vary widely depending on the specific dye being synthesized .
- Results/Outcomes : The outcomes can vary, but the ultimate goal is typically to produce a dye with specific color properties .
Safety And Hazards
Propriétés
IUPAC Name |
6,7-dihydro-5H-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWQOYPYNPSVRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CO2)C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369932 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dihydro-4(5H)-benzofuranone | |
CAS RN |
16806-93-2 | |
| Record name | 6,7-Dihydro-4(5H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

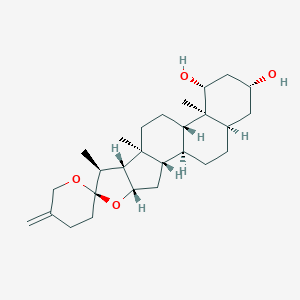
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
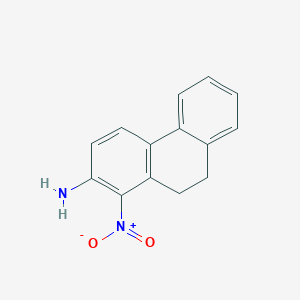
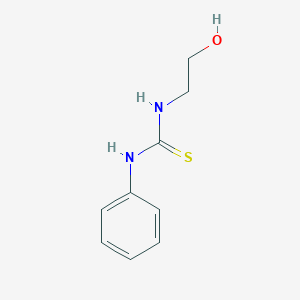
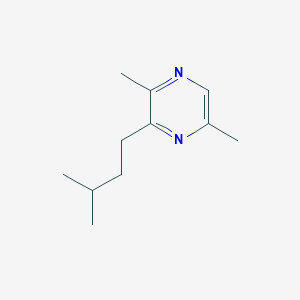

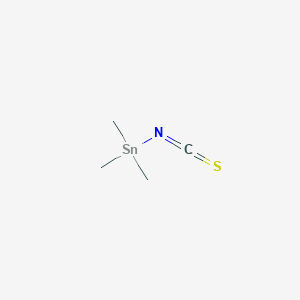
![5-Azoniaspiro[4.5]decane](/img/structure/B90742.png)
